molecular formula C11H7ClN2 B12910115 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile CAS No. 67133-65-7

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile

Cat. No.: B12910115
CAS No.: 67133-65-7
M. Wt: 202.64 g/mol
InChI Key: VPHPTBHFBDSHJV-UHFFFAOYSA-N
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Description

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 2-Chlorobenzo[h]quinoline-3-carbaldehyde
  • Pyrano[2,3-b]quinoline derivatives

Uniqueness

2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile stands out due to its unique combination of a cycloheptane ring with a pyrrole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various specialized applications .

Properties

CAS No.

67133-65-7

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile

InChI

InChI=1S/C11H7ClN2/c1-7-4-2-3-5-8-9(6-13)11(12)14-10(7)8/h2-5H,1H3

InChI Key

VPHPTBHFBDSHJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C2C1=NC(=C2C#N)Cl

Origin of Product

United States

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